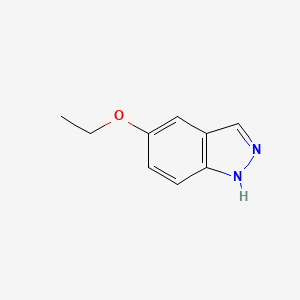

5-Ethoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOULLTESKBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622091 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-35-7 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Ethoxy-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in drug discovery, understanding its physicochemical properties is paramount for its application in the development of novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to equip researchers and drug development professionals with a practical framework for characterization.

Introduction to this compound

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is considered a bioisostere of indole and is a core component of numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence highlights the scaffold's favorable interactions with biological targets.

This compound (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH₂CH₃) group at the 5-position of the indazole core. This substitution is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility and stability, which are critical factors for both laboratory and industrial applications.[1]

Core Physicochemical Properties

The following section details the known and predicted . It is critical to note that while properties such as molecular formula and weight are definitive, others like melting point, solubility, pKa, and LogP are estimations based on the properties of related indazole derivatives and general chemical principles. These predicted values serve as a baseline for experimental verification.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 518990-35-7 | [1][6] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | Predicted: 100-130 °C | Based on melting points of similar substituted indazoles. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C.[5] Experimental verification is required. |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The aromatic core confers low aqueous solubility. The ethoxy group may slightly improve solubility over unsubstituted indazole.[1] Expected to be soluble in dilute acid and base via salt formation. |

| pKa (Acidity) | Predicted: 13-15 | The N-H proton on the pyrazole ring is the primary acidic site. The parent 1H-indazole has a pKa of ~14. The electron-donating ethoxy group is expected to slightly increase this value (decrease acidity). |

| pKa (Basicity) | Predicted: 1-2 | The pyridine-like nitrogen (N2) is the basic center. The parent 1H-indazole has a pKa of 1.22 for its conjugate acid. The ethoxy group's mild electron-donating effect may slightly increase basicity. |

| LogP (Lipophilicity) | Predicted: 2.0 - 2.5 | The XLogP3-AA value for the isomeric 5-Ethoxy-1-methyl-1H-benzimidazole is 1.8.[7] Given the similar structure, a value in this range is a reasonable starting point. The positive value indicates that the compound is more soluble in a lipid phase than in an aqueous phase. |

Experimental Protocols for Physicochemical Characterization

For any newly synthesized batch or commercial sample of this compound, empirical determination of its properties is essential. The following protocols describe standard, reliable methods for characterizing its solubility, lipophilicity, and acidity/basicity.

Solubility Profile Determination

Rationale: A qualitative solubility assessment provides crucial information about a compound's polarity and the presence of ionizable functional groups. This is a foundational step for designing purification, formulation, and biological assay protocols. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions.[8]

Methodology:

-

Preparation: Label five small test tubes. Add ~10 mg of this compound to each.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for 60 seconds. Observe if the solid dissolves completely.[9][10]

-

Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCl) to the second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic functional group (the N2 nitrogen).

-

Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional group (the N-H proton).

-

Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate (NaHCO₃) to the fourth tube.[9] Shake and observe. Solubility in NaHCO₃ suggests a relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak acids and are not expected to dissolve in NaHCO₃.

-

Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g., methanol or DMSO). Shake and observe.

Caption: Workflow for qualitative solubility testing.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, though time-consuming, is the universally recognized gold standard for LogP determination.[12][13] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10 mL of the compound's stock solution.

-

Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle centrifugation may be required.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Shake-Flask method for LogP determination.

pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.[14]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout the titration.

-

Titration for Acidic pKa (N-H):

-

Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

-

Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

-

-

Titration for Basic pKa (N2):

-

Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the acid titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve), where the concentrations of the protonated and deprotonated species are equal.[14]

-

Anticipated Spectroscopic Features

For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR:

-

Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.1 ppm (2H, -OCH₂-).

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the benzene ring.

-

Indazole N-H: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Approximately nine distinct signals are expected.

-

Ethoxy Group: Two signals around δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-).

-

Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbon attached to the ethoxy group (C5) will be significantly shielded.

-

-

IR Spectroscopy:

-

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm⁻¹.

-

C=C/C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region characteristic of the aromatic rings.

-

Conclusion

This compound represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data on its physicochemical properties are not widely published, this guide establishes a robust predictive baseline and provides the necessary experimental framework for its complete characterization. The determination of solubility, pKa, and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this compound in drug discovery and materials science, enabling rational design and optimization for future applications.

References

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

De Witte, P. A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

-

Unknown. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available from: [Link]

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

Unknown. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. Available from: [Link]

-

Chemazon Official. (2025). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. YouTube. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Available from: [Link]

-

PubChem. (n.d.). 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. Available from: [Link]

-

Chemsrc. (2025). This compound-3-carboxylicacid | CAS#:1507348-93-7. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold[12]. Available from: [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]

-

Unknown. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]

-

Unknown. (n.d.). Supporting Information. AWS. Available from: [Link]

-

ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.. Available from: [Link]

-

PubChem. (n.d.). 5-Ethoxy-1-methyl-1H-benzimidazole. Available from: [Link]

-

Unknown. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

-

Unknown. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

-

MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

-

Unknown. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. (n.d.). 1H-Indazol-5-ol. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 518990-35-7 [amp.chemicalbook.com]

- 7. 5-Ethoxy-1-methyl-1H-benzimidazole | C10H12N2O | CID 761904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to Elucidating the Mechanism of Action of 5-Ethoxy-1H-indazole: A Framework for Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] While many complex indazole derivatives have been extensively studied, the fundamental mechanism of action for simpler analogues such as 5-Ethoxy-1H-indazole remains to be fully elucidated. This technical guide presents a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. By leveraging established knowledge of the broader indazole class, we propose potential biological targets and provide detailed, field-proven experimental protocols for hypothesis testing and validation. This document is designed not as a static review, but as a dynamic, self-validating roadmap for discovery, integrating causality behind experimental choices with robust methodologies to ensure scientific integrity.

Introduction: The Indazole Scaffold and the Question of this compound's Bioactivity

Indazole-containing compounds are prominent heterocyclic structures in drug discovery, recognized for their diverse pharmacological properties.[1][3] Marketed drugs such as Pazopanib and Entrectinib, both kinase inhibitors, feature the indazole core, highlighting its significance in oncology.[3] The biological activity of indazole derivatives is often attributed to their ability to act as bioisosteres of indoles, engaging in key hydrogen bonding and hydrophobic interactions with various enzymatic targets.[5]

The specific compound, this compound, is a relatively simple derivative. The ethoxy substitution at the 5-position is of particular interest, as modifications at this position on the indazole ring have been shown to influence potency and selectivity for various targets.[6] Given the lack of direct studies on this compound, this guide will propose and explore three primary, plausible mechanisms of action based on the activities of structurally related compounds:

-

Hypothesis 1: Inhibition of Protein Kinases , particularly Fibroblast Growth Factor Receptors (FGFRs).

-

Hypothesis 2: Modulation of Monoamine Oxidase B (MAO-B) .

-

Hypothesis 3: General Cytotoxic or Anti-proliferative Effects via unknown mechanisms.

This guide will provide the strategic and methodological tools to systematically test these hypotheses.

Proposed Mechanism 1: Kinase Inhibition - Targeting the FGFR Family

The inhibition of protein kinases is a well-established mechanism for indazole derivatives.[1][2][7] Specifically, compounds bearing a 5-alkoxy-1H-indazole moiety have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer.[1][7]

Rationale for Investigating FGFR Inhibition

FGFR signaling is crucial in cell proliferation, differentiation, and angiogenesis.[7] The indazole nucleus can effectively mimic the hinge-binding motifs of ATP, leading to competitive inhibition.[4] We hypothesize that this compound may act as a fragment or a scaffold that can occupy the ATP-binding pocket of FGFRs.

Experimental Workflow for FGFR Target Validation

The following workflow is designed to ascertain if this compound directly inhibits FGFRs and their downstream signaling pathways.

Caption: Experimental workflow for validating FGFR inhibition.

Detailed Experimental Protocols

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR isoforms.

-

Materials: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes; a suitable substrate (e.g., poly(Glu, Tyr) 4:1); ATP; this compound; kinase assay buffer; ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound, and the recombinant FGFR enzyme.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

Objective: To assess the effect of this compound on the phosphorylation of FGFR and its downstream effectors in a cellular context.

-

Materials: FGFR-amplified cancer cell line (e.g., NCI-H1581); cell culture medium; FGF ligand; this compound; lysis buffer; primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH); HRP-conjugated secondary antibodies; ECL substrate.

-

Procedure:

-

Seed NCI-H1581 cells and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with FGF ligand for 15 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Proposed Mechanism 2: Monoamine Oxidase B (MAO-B) Inhibition

Indazole- and indole-5-carboxamides have been identified as highly potent and selective reversible inhibitors of MAO-B.[8] MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.

Rationale for Investigating MAO-B Inhibition

The 5-substituted indazole scaffold in this compound shares structural similarities with known MAO-B inhibitors.[8] It is plausible that this compound could fit into the active site of MAO-B, disrupting its catalytic activity.

Experimental Workflow for MAO-B Target Validation

Caption: Workflow for validating and characterizing MAO-B inhibition.

Detailed Experimental Protocol

-

Objective: To measure the inhibitory activity of this compound against human MAO-B and assess its selectivity over MAO-A.

-

Materials: Recombinant human MAO-A and MAO-B; MAO substrate (e.g., benzylamine for MAO-B); MAO-Glo™ Assay kit; this compound.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In separate wells of a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and the test compound.

-

Incubate for 15 minutes at room temperature.

-

Add the MAO substrate to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 20 minutes and measure luminescence.

-

-

Data Analysis: Calculate the percent inhibition for both MAO-A and MAO-B and determine the IC50 values to assess potency and selectivity.

General Anti-proliferative and Cytotoxicity Screening

It is crucial to assess the broader effects of this compound on cell viability to identify potential cytotoxic mechanisms that may be independent of specific targets like FGFR or MAO-B.

Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To evaluate the effect of this compound on the metabolic activity and proliferation of various human cancer cell lines.

-

Materials: A panel of human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[4]; cell culture media; this compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Data Summary and Interpretation

To facilitate a clear interpretation of the experimental outcomes, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Potency and Cellular Activity

| Assay Type | Target/Cell Line | Parameter | Result (e.g., IC50 in µM) |

| Kinase Assay | FGFR1 | IC50 | |

| Kinase Assay | FGFR2 | IC50 | |

| Kinase Assay | FGFR3 | IC50 | |

| Kinase Assay | FGFR4 | IC50 | |

| MAO Assay | MAO-A | IC50 | |

| MAO Assay | MAO-B | IC50 | |

| Cell Viability | A549 | IC50 | |

| Cell Viability | K562 | IC50 | |

| Cell Viability | PC-3 | IC50 | |

| Cell Viability | Hep-G2 | IC50 |

Conclusion and Future Directions

This guide provides a structured and hypothesis-driven approach to unraveling the mechanism of action of this compound. By systematically executing the outlined biochemical and cell-based assays, researchers can efficiently identify and validate its primary biological targets. Positive results in any of these pathways would warrant further investigation, including in vivo efficacy studies in relevant animal models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced proteomics or transcriptomics to uncover novel targets or off-target effects. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough understanding of its simpler derivatives is fundamental to unlocking its full potential.

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Adebayo, T. K., & Adebiyi, O. A. (2019). Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. Journal of Biomolecular Structure & Dynamics, 37(11), 2889-2902. [Link]

-

Duan, Y., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-6708. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Sciences and Research, 15(7), 2456-2466. [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127945. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]

-

Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3). [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 75-81. [Link]

-

Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]

-

Keating, J. J., et al. (2021). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 47, 116378. [Link]

-

Goggins, J. A., et al. (2014). 5-Oxo-ETE Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1169–1174. [Link]

-

Duan, Y., et al. (2016). Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-708. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Al-Salihi, N. J., & Al-Masoudi, N. A. (2017). Synthesis and Anti-Inflammatory Activity of Some-5-Ethoxy-2-Mercapto Benzimidazole Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(2), 118-122. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. [Link]

-

Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(6), 4272–4280. [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]

-

Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6446-6459. [Link]

-

Miyata, K., et al. (1993). Studies on serotonin (5-HT)3-receptor antagonist effects of enantiomers of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. Japanese Journal of Pharmacology, 61(1), 13-20. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and historical development of 1H-indazole derivatives. From their initial synthesis in the 19th century to their current status as a privileged scaffold in medicinal chemistry, we will trace the evolution of their synthesis, structural elucidation, and diverse applications.

Part 1: The Genesis of Indazole Chemistry: Foundational Discoveries

The journey into the world of indazoles began in the late 19th century, a period of immense progress in organic chemistry. The initial synthesis of the indazole core structure is attributed to the seminal work of German chemist Emil Fischer.

The Fischer Indazole Synthesis (1883)

Emil Fischer's pioneering work in 1883 marked the first documented synthesis of an indazole derivative. This acid-catalyzed cyclization of o-hydrazinobenzaldehyde laid the groundwork for future explorations into this heterocyclic system. While groundbreaking, this method was limited in its scope and often resulted in a mixture of isomers.

Conceptual Workflow of the Fischer Indazole Synthesis

Caption: Conceptual flow of the Fischer Indazole Synthesis.

Early Synthetic Expansions and Structural Debates

Following Fischer's discovery, other chemists began to explore alternative routes to the indazole nucleus. The Jacobson synthesis (1893) and the Davis-Beirut reaction (1902) provided new, albeit often harsh, methods for constructing the indazole ring. A significant challenge during this era was the definitive structural elucidation of these new compounds. The exact tautomeric form—whether the hydrogen atom resided on the N1 or N2 position of the pyrazole ring—was a subject of considerable debate until the advent of modern spectroscopic techniques provided conclusive evidence for the predominance of the 1H-indazole tautomer.

Part 2: The Evolution of Synthetic Methodologies

The 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of 1H-indazole derivatives, driven by the demand for more efficient, versatile, and regioselective methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, revolutionized the synthesis of functionalized 1H-indazoles. These methods offer mild reaction conditions, broad functional group tolerance, and precise control over the position of substitution.

Table 1: Comparison of Key Modern Synthetic Methods for 1H-Indazoles

| Synthetic Method | Key Reactants | Catalyst System | Key Advantages |

| Suzuki Coupling | Indazole-halide/triflate + Boronic acid/ester | Pd catalyst + Base | Wide availability of boronic acids, excellent functional group tolerance. |

| Heck Coupling | Indazole-halide/triflate + Alkene | Pd catalyst + Base | Forms C-C bonds with alkenes, useful for vinyl-substituted indazoles. |

| Buchwald-Hartwig Amination | Indazole-halide/triflate + Amine | Pd catalyst + Base + Ligand | Efficient formation of N-aryl and N-alkyl indazoles. |

| C-H Activation | Indazole + Coupling Partner | Transition metal catalyst (e.g., Pd, Rh, Ru) | Atom-economical, avoids pre-functionalization of the indazole core. |

Detailed Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation of 1H-Indazole

This protocol describes a general procedure for the synthesis of a 3-aryl-1H-indazole, a common structural motif in many biologically active molecules.

Objective: To synthesize 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.

Materials:

-

3-iodo-1H-indazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenyl-1H-indazole.

Justification of Experimental Choices:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected to prevent catalyst deactivation.

-

Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

-

Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

Part 3: The Ascendance of 1H-Indazoles in Drug Discovery

The unique physicochemical properties of the 1H-indazole scaffold, including its ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged structure" in medicinal chemistry. This has led to the development of numerous drugs and clinical candidates across a wide range of therapeutic areas.

Key Therapeutic Applications

1H-indazole derivatives have demonstrated significant therapeutic potential, particularly in oncology, inflammation, and neuroscience.

-

Oncology: A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It functions by inhibiting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor growth and angiogenesis.

-

Anti-inflammatory and Analgesic: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used for the relief of pain and inflammation.

-

Antiemetic: Granisetron is a serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.

Signaling Pathway: Mechanism of Action of Pazopanib

Caption: Pazopanib inhibits VEGFR autophosphorylation.

Part 4: Future Outlook and Emerging Frontiers

The historical journey of 1H-indazole derivatives is a testament to their enduring importance in chemical science. Current research continues to push the boundaries, with a focus on:

-

Novel Synthetic Methodologies: The development of more sustainable and atom-economical synthetic routes, such as C-H activation, remains a key area of investigation.

-

Expanded Therapeutic Applications: The exploration of 1H-indazoles in new therapeutic areas, including neurodegenerative and infectious diseases, is an active field of research.

-

Materials Science: The unique photophysical properties of certain indazole derivatives are being harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The rich history and versatile nature of the 1H-indazole scaffold ensure its continued prominence in both academic research and industrial applications for the foreseeable future.

References

-

Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 651-661. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Pazopanib. PubChem. Retrieved January 6, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). Benzydamine. PubChem. Retrieved January 6, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). Granisetron. PubChem. Retrieved January 6, 2026, from [Link].

5-Ethoxy-1H-indazole CAS number and chemical identifiers

An In-Depth Technical Guide to 5-Ethoxy-1H-indazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties, synthesis, and applications. The document synthesizes field-proven insights with established scientific principles to serve as a practical resource.

Introduction: The Indazole Scaffold in Modern Science

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] These bicyclic heterocyclic compounds, consisting of a fused benzene and pyrazole ring, are largely synthetic in origin and exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] this compound, a specific derivative, serves as a crucial building block in the synthesis of complex therapeutic agents, leveraging its unique electronic and structural characteristics to interact effectively with biological targets.[3] This guide will explore the core chemical identifiers, synthetic pathways, key applications, and safety protocols associated with this versatile compound.

PART 1: Core Chemical and Physical Profile

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring accurate documentation and material sourcing.

| Identifier | Value | Source |

| CAS Number | 518990-35-7 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| PubChem CID | 22055966 | [3] |

| MDL Number | MFCD08059262 | [3] |

Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source |

| Appearance | Brown solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, in a dry area | [3][5] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of indazole derivatives is a well-established field in organic chemistry. While multiple routes exist, a common and reliable method involves the diazotization and subsequent cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound starts from 4-ethoxy-2-methylaniline. The choice of this precursor is causal: the positions of the ethoxy and methyl groups on the aniline ring directly dictate the final substitution pattern of the indazole product after cyclization.

The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from established procedures for analogous compounds, such as 5-Methoxy-1H-indazole.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxy-2-methylaniline in glacial acetic acid. The solution is cooled to 0-5 °C in an ice-water bath.

-

Causality: Acetic acid serves as both the solvent and the acidic medium required for the formation of nitrous acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction.

-

Causality: Sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the primary amine group of the aniline to form the diazonium salt.

-

-

Cyclization: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period, then allowed to warm to room temperature. The intramolecular cyclization occurs, forming the indazole ring.

-

Causality: The warming provides the activation energy needed for the diazonium group to react with the adjacent methyl group's activated C-H bond, leading to ring closure and formation of the thermodynamically stable 1H-indazole tautomer.[2]

-

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Final Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.[6]

-

Self-Validation: The purity of the final compound must be confirmed by HPLC and its identity verified through spectroscopic methods (NMR, MS) as described in Part 4.

-

PART 3: Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile building block for constructing more complex, biologically active molecules.[3] Its structure is amenable to functionalization at several positions, allowing for the systematic exploration of chemical space in drug discovery programs.

Scaffold for Kinase Inhibitors

A prominent application of the indazole core is in the development of kinase inhibitors for oncology.[1] For instance, derivatives of 5-substituted-1H-indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in various cancers.[2][7]

The drug design process often follows a fragment-based or structure-guided approach, where the this compound core provides a stable anchor to orient other functional groups for optimal binding to the target enzyme's active site.

Caption: Role of this compound as a scaffold in a drug discovery workflow.

Broader Research Applications

Beyond oncology, this compound and its derivatives are explored in:

-

Neuroscience: Investigating the effects of indazole derivatives on neurological pathways related to conditions like anxiety and depression.[3]

-

Material Science: Incorporation into polymers to enhance properties such as thermal stability.[3]

-

Biochemical Assays: Used to study enzyme activities and molecular interactions, providing insights into fundamental biochemical processes.[3]

PART 4: Spectroscopic Characterization (Predictive Analysis)

Confirming the structure of a synthesized compound is paramount. Based on the known structure of this compound, the following spectral data can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring. - Ethoxy Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons. - N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an acidic proton. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). - Ethoxy Group: Two signals in the aliphatic region, one for the -OCH₂- carbon (~64 ppm) and one for the -CH₃ carbon (~15 ppm). |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong absorption around 1240 cm⁻¹ for the aryl ether linkage. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound. |

PART 5: Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical intermediate. The following guidelines are based on safety data sheets for structurally related indazole compounds.[5][8][9]

Hazard Identification and PPE

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use.[5]

-

Eye Protection: Use safety glasses with side-shields or goggles.[5]

-

Skin and Body Protection: A lab coat or complete suit protecting against chemicals is required.[5]

-

Respiratory Protection: In case of dust formation, use a particle respirator (e.g., P95 or P1 type).[5]

-

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[5] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under recommended conditions (0-8 °C) to ensure stability.[3]

Conclusion

This compound stands out as a valuable and versatile heterocyclic intermediate. Its well-defined chemical properties, accessible synthetic routes, and proven utility as a scaffold for high-value molecules, particularly in kinase inhibitor development, underscore its importance in modern chemical and pharmaceutical research. Adherence to rigorous synthetic, analytical, and safety protocols is essential for harnessing its full potential in the laboratory and beyond.

References

-

5-Etoxi-1H-indazol - Chem-Impex. [Link]

-

Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation - Oakwood Chemical. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

-

Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - ACS Publications. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 518990-35-7 [amp.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Unlocking the Therapeutic Potential of Indazole Scaffolds: A Theoretical and Computational Guideline

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its versatility in engaging diverse biological targets stems from its unique structural and electronic properties.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate and optimize indazole-based compounds. By elucidating the causality behind experimental choices and providing actionable protocols, this document aims to accelerate the rational design of next-generation therapeutics built upon the indazole framework.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][6][7][8] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[7] The success of this scaffold can be attributed to its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The two nitrogen atoms within the pyrazole ring offer opportunities for hydrogen bond donation and acceptance, while the fused benzene ring provides a hydrophobic surface and potential for aromatic interactions.

The tautomeric nature of the indazole ring (1H- and 2H-isomers) further contributes to its chemical diversity and biological activity.[3] Computational studies are instrumental in understanding the relative stabilities of these tautomers and how they influence receptor binding.

The Computational Chemist's Toolkit for Indazole Scaffolds

A multi-faceted computational approach is essential for a thorough investigation of indazole derivatives, from understanding their intrinsic properties to predicting their behavior in complex biological systems. The following sections detail the core computational techniques and their strategic application in the drug discovery pipeline.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for characterizing the electronic structure, reactivity, and spectroscopic properties of indazole derivatives.[9][10][11][12] These methods provide insights that are often difficult to obtain through experimental means alone.[12]

Causality of Application:

-

Geometry Optimization: To determine the most stable three-dimensional conformation of an indazole derivative, which is crucial for subsequent docking and molecular dynamics studies.

-

Electronic Property Analysis: To calculate parameters like HOMO-LUMO energy gaps, which correlate with chemical reactivity and stability.[9][10] A smaller energy gap suggests higher reactivity.

-

Electrostatic Potential Mapping: To visualize the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack and potential hydrogen bonding sites.

-

Spectroscopic Prediction: To compute theoretical vibrational frequencies (IR) and NMR chemical shifts, aiding in the characterization and identification of synthesized compounds.[10][11]

Experimental Protocol: DFT Calculation of an Indazole Derivative

-

Structure Building: Construct the 3D structure of the indazole derivative using molecular modeling software (e.g., Avogadro, GaussView).

-

Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Compute desired electronic properties such as HOMO/LUMO energies, molecular electrostatic potential, and dipole moment.[13]

-

Analysis: Analyze the output files to extract the optimized coordinates, energies, and other calculated properties.

Caption: Workflow for a typical DFT calculation.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[14][15] For indazole scaffolds, docking is extensively used to screen virtual libraries of derivatives against specific protein targets and to rationalize observed structure-activity relationships (SAR).[16][17][18]

Causality of Application:

-

Binding Pose Prediction: To visualize how an indazole derivative fits into the active site of a target protein, identifying key interactions with amino acid residues.[15]

-

Affinity Estimation: To rank a series of compounds based on their predicted binding energies, helping to prioritize candidates for synthesis and biological testing.[9][15]

-

Virtual Screening: To rapidly screen large compound libraries to identify potential hits with novel scaffolds.

-

SAR Elucidation: To understand why certain substitutions on the indazole ring enhance or diminish biological activity.

Experimental Protocol: Molecular Docking of an Indazole-based Inhibitor

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of the indazole ligand and optimize its geometry. Assign partial charges and define rotatable bonds.

-

Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through literature information. Define a grid box that encompasses this site.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of possible binding poses for the ligand within the active site.

-

Pose Analysis and Scoring: Analyze the generated poses and rank them based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess the plausibility of the predicted interactions.[9]

Caption: General workflow for molecular docking.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[19][20] MD simulations are crucial for assessing the stability of docked poses and for calculating more accurate binding free energies.[17][21]

Causality of Application:

-

Stability Assessment: To evaluate the stability of the predicted binding pose from docking. A stable interaction will see the ligand remain in the active site with minimal conformational changes over the course of the simulation.[19][21]

-

Conformational Sampling: To explore the different conformations that the ligand and protein can adopt, providing a more realistic representation of the binding event.

-

Binding Free Energy Calculation: To obtain a more rigorous estimation of the binding affinity using methods like MM/PBSA or MM/GBSA.[8]

-

Understanding Allosteric Effects: To investigate how the binding of an indazole derivative at one site can influence the protein's dynamics and function at a distant site.

Experimental Protocol: MD Simulation of an Indazole-Protein Complex

-

System Setup: Start with the best-docked pose of the indazole-protein complex. Solvate the system in a box of water molecules and add counter-ions to neutralize the charge.

-

Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the ligand's interactions with the protein over time.[8]

| Parameter | Description | Interpretation for Indazole-Protein Complex |

| RMSD | Root Mean Square Deviation | A low and stable RMSD for the ligand indicates a stable binding pose. |

| RMSF | Root Mean Square Fluctuation | Highlights flexible regions of the protein. High RMSF in a loop interacting with the indazole may indicate an induced-fit mechanism. |

| Hydrogen Bonds | Number of hydrogen bonds over time | A persistent hydrogen bond between the indazole and a key residue suggests a critical interaction for binding. |

Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18][22][23] For indazole scaffolds, 3D-QSAR methods like CoMFA and CoMSIA are particularly useful for generating predictive models that can guide the design of more potent analogues.[21]

Causality of Application:

-

Predictive Modeling: To develop models that can predict the biological activity of newly designed, unsynthesized indazole derivatives.

-

SAR Interpretation: To generate 3D contour maps that visualize the regions around the indazole scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.[21]

-

Lead Optimization: To use the insights from the contour maps to guide the modification of existing lead compounds to enhance their potency and selectivity.[21]

Experimental Protocol: 3D-QSAR Study of Indazole Analogues

-

Dataset Preparation: Compile a dataset of indazole derivatives with their corresponding biological activities (e.g., IC50 values).

-

Molecular Alignment: Align all the molecules in the dataset based on a common substructure (the indazole core). This is a critical step for the validity of the model.

-

Descriptor Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point to generate CoMFA and CoMSIA fields.

-

Model Generation and Validation: Use statistical methods like Partial Least Squares (PLS) to generate a relationship between the calculated fields (descriptors) and the biological activities. Validate the model using internal (cross-validation) and external test sets.[21]

-

Contour Map Analysis: Visualize the results as 3D contour maps to interpret the SAR and guide the design of new compounds.[21]

Conclusion and Future Perspectives

The integration of theoretical and computational methods provides a powerful, synergistic approach to the study of indazole scaffolds in drug discovery. From elucidating the fundamental electronic properties with quantum mechanics to predicting and analyzing dynamic protein-ligand interactions, these in silico techniques offer invaluable insights that can significantly de-risk and accelerate the drug development process.[24][25]

Future advancements in this field will likely involve the increased use of artificial intelligence and machine learning to develop more accurate predictive models, the application of enhanced sampling techniques in MD simulations to explore longer timescale events, and the integration of computational data with experimental results in a continuous feedback loop. As our computational capabilities continue to grow, so too will our ability to rationally design novel indazole-based therapeutics with improved efficacy and safety profiles.[2]

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Synthesis and biological evaluation of indazole derivatives. PubMed.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- QSAR Analysis of Indazole Estrogens as Selective β-Estrogen Receptor Ligands: Rationalization of Physicochemical Properties. Bentham Science.

- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Taylor & Francis Online.

- Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed.

- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. PubMed.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.

- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights.

- Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. PMC - NIH.

- Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. Sigma-Aldrich.

- development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.

- Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate.

- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. NIH.

- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. The Distant Reader.

- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

- Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.

- development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.

- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.

- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Semantic Scholar.

- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate.

- A Review on Medicinally Important Heterocyclic Compounds. ResearchGate.

- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.

- Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH.

- quantum chemical calculations for 1,2,3-thiadiazole. Benchchem.

- Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciencepub.net [sciencepub.net]

- 14. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]

- 19. Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 21. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. QSAR Analysis of Indazole Estrogens as Selective β-Estrogen Receptor Ligands: Rationalization of Physicochemical Properties | Bentham Science [eurekaselect.com]

- 23. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethoxy-1H-indazole as a Versatile Building Block in Organic Synthesis

Foreword: The Strategic Value of the Indazole Scaffold in Modern Synthesis

The indazole nucleus, a bioisostere of indole, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3] Compounds incorporating the indazole core are found in a range of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][4]

Within the diverse family of indazole derivatives, those bearing an alkoxy substituent at the 5-position are of particular strategic importance. This functionalization provides a critical handle to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also serving as a key vector for further molecular elaboration. This guide focuses specifically on 5-ethoxy-1H-indazole , a versatile and increasingly important building block for researchers, medicinal chemists, and drug development professionals. Herein, we provide a comprehensive overview of its synthesis, key reactivity patterns, and proven applications, grounded in mechanistic insights and detailed experimental protocols.

Core Attributes of this compound

Physicochemical Properties

This compound is a crystalline solid at room temperature. The presence of the ethoxy group at the C5 position subtly influences the electronic nature of the bicyclic system compared to its unsubstituted parent. It increases the electron density of the benzene ring, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group also provides a handle to improve solubility in organic solvents, a practical advantage in many synthetic applications.

Spectroscopic Characterization

-

¹H NMR: The proton on the indazole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region (typically >10 ppm), a characteristic feature of N-H protons in heteroaromatic systems. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The ethoxy group will present as a characteristic quartet (CH₂) and triplet (CH₃).

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms of the indazole core and the two carbons of the ethoxy group. The carbon atom C5, directly attached to the oxygen, will be significantly shifted downfield.

-

IR Spectroscopy: Key vibrational bands will include a broad N-H stretch around 3100-3300 cm⁻¹ and C-O stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.

Synthesis of the this compound Core

The most common and industrially scalable methods for constructing the indazole ring system involve the diazotization of a suitably substituted aniline, followed by intramolecular cyclization. The following protocol is adapted from established procedures for the synthesis of the analogous 5-methoxy-1H-indazole.

Proposed Synthetic Workflow

The synthesis commences with 4-ethoxy-2-methylaniline, which undergoes diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.